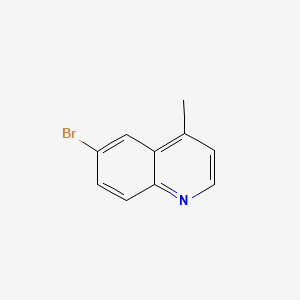

6-Bromo-4-methylquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-4-5-12-10-3-2-8(11)6-9(7)10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBZQSJLYRMZRSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90499681 | |

| Record name | 6-Bromo-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41037-28-9 | |

| Record name | 6-Bromo-4-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41037-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-4-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Bromo-4-methylquinoline CAS number and properties

An In-depth Technical Guide to 6-Bromo-4-methylquinoline

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with this compound. It moves beyond a simple data sheet to provide in-depth context on its synthesis, properties, and applications, grounded in established scientific principles.

Core Compound Identification and Physicochemical Profile

This compound is a halogenated heterocyclic aromatic compound. Its structure, featuring a quinoline core with bromine and methyl substitutions, makes it a valuable and versatile intermediate in medicinal chemistry and materials science. The bromine atom, in particular, serves as a key functional handle for further molecular elaboration through various cross-coupling reactions.

Key Identifiers:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 222.08 g/mol | [4][6][7] |

| Appearance | White to cream or brown crystals/powder | [2] |

| Melting Point | 92.5 - 101.5 °C | [2] |

| Canonical SMILES | CC1=CC=NC2=CC=C(Br)C=C12 | [2][4] |

| InChI Key | XBZQSJLYRMZRSZ-UHFFFAOYSA-N | [2][4] |

Spectroscopic Characterization: The Structural Fingerprint

Confirming the identity and purity of this compound is paramount. Standard spectroscopic techniques provide an unambiguous structural fingerprint.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is fundamental for confirming the substitution pattern on the quinoline ring. The chemical shifts and coupling constants of the aromatic protons, along with the singlet corresponding to the methyl group, provide a clear signature of the molecule's structure. Chemical literature provides access to reference spectra for this compound.[8]

-

Mass Spectrometry (MS) : This technique confirms the molecular weight. A key feature for bromo-compounds is the characteristic isotopic pattern. Due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, the molecular ion peak will appear as a pair of peaks (M and M+2) of roughly equal intensity, which is a definitive indicator of the presence of a single bromine atom.

-

Infrared (IR) Spectroscopy : IR spectroscopy helps to confirm the presence of key functional groups, such as C-H bonds in the aromatic rings and the methyl group, as well as the characteristic C=C and C=N stretching vibrations of the quinoline core.

Synthesis of the 6-Bromoquinoline Core: A Methodological Deep Dive

The synthesis of 6-bromo-substituted quinolines typically involves building the heterocyclic ring from a brominated aniline precursor. The Combes quinoline synthesis and the Doebner-von Miller reaction are classic examples of such strategies. A common and effective approach starts with 4-bromoaniline.

The synthesis of the related intermediate, 6-bromo-4-iodoquinoline, highlights a robust multi-step sequence that is illustrative of the chemistry involved.[9][10] This process begins with the reaction of 4-bromoaniline with Meldrum's acid and triethyl orthoformate, followed by a high-temperature cyclization to form the 6-bromoquinolin-4-ol core.[9][10] Subsequent chlorination and iodination steps yield the final product.[9][10] This underlying strategy of forming the quinolone ring from 4-bromoaniline is a cornerstone of this chemistry.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized pathway for the synthesis of the 6-bromoquinoline core, which is central to producing this compound.

Caption: Generalized Knorr-type synthesis pathway for 6-bromo-quinoline derivatives.

Representative Experimental Protocol: Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one

This protocol is based on the principles of the Knorr quinoline synthesis, a reliable method for generating quinolinone scaffolds.[11]

Materials & Equipment:

-

4-Bromoaniline

-

Ethyl acetoacetate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Beakers, graduated cylinders, and filtration apparatus

-

Ice bath

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, slowly add concentrated sulfuric acid to a chilled solution of 4-bromoaniline. Maintain the temperature below 10°C using an ice bath.

-

Addition of Ketoester: Once the aniline salt has formed, add ethyl acetoacetate dropwise to the reaction mixture, ensuring the temperature does not exceed 20°C.

-

Condensation: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours to form the intermediate anilide. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Cyclization: Carefully heat the reaction mixture to approximately 100-110°C. This step induces the intramolecular cyclization and dehydration to form the quinolinone ring. Maintain this temperature for 1-2 hours until the reaction is complete (as monitored by TLC).

-

Work-up and Isolation: Allow the mixture to cool to room temperature and then carefully pour it over crushed ice. The acidic solution will neutralize, causing the solid product to precipitate.

-

Purification: Collect the crude 6-Bromo-4-methylquinolin-2(1H)-one by vacuum filtration. Wash the solid with cold water to remove any residual acid, and then with a cold, dilute sodium bicarbonate solution. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a crucial building block. Its utility stems from the reactivity of the quinoline ring and the bromine substituent.

-

Intermediate for Bioactive Molecules: It serves as a key precursor in the synthesis of a wide array of compounds with potential therapeutic value. The quinoline scaffold is a well-known pharmacophore present in many approved drugs.

-

Cross-Coupling Reactions: The C-Br bond at the 6-position is an ideal site for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the straightforward introduction of diverse aryl, alkyl, or nitrogen-containing substituents, enabling the rapid generation of compound libraries for high-throughput screening.

-

Synthesis of Dibenzenesulfonamide Derivatives: The compound has been specifically noted as a reagent for creating dibenzenesulfonamide derivatives, a class of molecules with applications in medicinal chemistry.[1]

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards. All procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).

Table 2: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements | Precautionary Statements (Selected) |

| Danger | H302: Harmful if swallowed.[3][4] H315: Causes skin irritation.[3][4] H318: Causes serious eye damage.[3][4] H335: May cause respiratory irritation.[3][4] | P261: Avoid breathing dust.[3] P280: Wear protective gloves/eye protection.[3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] P405: Store locked up.[3] |

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale dust. Use with adequate ventilation. Wash hands thoroughly after handling.[12][13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[3]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

References

- This compound | C10H8BrN | CID 12475362. PubChem. [Link]

- On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one.

- This compound CAS#: 41037-28-9; ChemWhat Code: 15431.

- 6-Bromo-4-methylquinolin-2-ol (89446-19-5). Chemchart. [Link]

- Synthesis of 6-bromo-4-iodoquinoline.

- Synthesis of 6-bromo-4-hydroxyquinoline. PrepChem.com. [Link]

- (PDF) Synthesis of 6-bromo-4-iodoquinoline.

Sources

- 1. This compound | 41037-28-9 [chemicalbook.com]

- 2. H33298.MD [thermofisher.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | C10H8BrN | CID 12475362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 41037-28-9|this compound|BLD Pharm [bldpharm.com]

- 6. chemwhat.com [chemwhat.com]

- 7. scbt.com [scbt.com]

- 8. This compound(41037-28-9) 1H NMR spectrum [chemicalbook.com]

- 9. atlantis-press.com [atlantis-press.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.com [fishersci.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to 6-Bromo-4-methylquinoline: Properties, Synthesis, and Applications

Introduction: The Strategic Importance of 6-Bromo-4-methylquinoline

In the landscape of medicinal chemistry and materials science, the quinoline scaffold stands as a "privileged structure," a core molecular framework that consistently yields biologically active compounds. This compound is a strategically functionalized derivative within this class. Its structure, featuring a bromine atom at the 6-position and a methyl group at the 4-position, provides a unique combination of steric and electronic properties. The bromine atom serves as a versatile synthetic handle, most notably for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. The methyl group, in turn, can influence the molecule's solubility, metabolic stability, and binding interactions with biological targets.

This guide offers a comprehensive technical overview of this compound, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental physicochemical properties, spectroscopic signature, synthetic pathways, chemical reactivity, and its emerging applications as a pivotal intermediate in the creation of novel therapeutic agents.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is foundational for its application in synthesis, purification, and formulation.

Core Physicochemical Data

The key identifying and physical properties of this compound are summarized below. These parameters are critical for laboratory handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 41037-28-9 | [1][2] |

| Molecular Formula | C₁₀H₈BrN | [1] |

| Molecular Weight | 222.08 g/mol | [1] |

| Appearance | Solid (Form may vary) | [3] |

| Melting Point | 92.5 - 101.5 °C | [4] |

| Boiling Point | 303.49 °C (Estimated) | [5] |

| Density | 1.56 g/cm³ (Estimated) | [5] |

| SMILES | CC1=C2C=C(C=CC2=NC=C1)Br | [1] |

| InChIKey | XBZQSJLYRMZRSZ-UHFFFAOYSA-N | [1] |

Spectroscopic Characterization

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is particularly informative.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a distinct fingerprint of the molecule. Key expected signals include a singlet for the methyl group (CH₃) protons, and a series of doublets and multiplets in the aromatic region corresponding to the protons on the quinoline ring system. The specific chemical shifts and coupling constants allow for unambiguous assignment of the substitution pattern. Spectroscopic data, including ¹H NMR spectra for this compound, are available through chemical databases.[6][7]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data, showing distinct signals for each of the ten carbon atoms in the molecule, including the methyl carbon and the nine carbons of the quinoline core.

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The presence of a bromine atom results in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), leading to two molecular ion peaks (M and M+2) of nearly equal intensity, which is a definitive indicator for a monobrominated compound.

This protocol outlines a standard procedure for obtaining a high-resolution ¹H NMR spectrum. The causality behind each step is to ensure a homogeneous sample and accurate chemical shift referencing.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of dry this compound. Rationale: This mass provides sufficient concentration for a strong signal-to-noise ratio without causing solubility issues.

-

Solvent Selection: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). Rationale: Deuterated solvents are used because they are "invisible" in the ¹H NMR spectrum. The choice of solvent depends on the compound's solubility.

-

Homogenization: Add a small amount of an internal standard, typically Tetramethylsilane (TMS, 0 ppm). Cap the tube and gently vortex or invert it until the sample is completely dissolved. Rationale: TMS provides a universal reference point (0 ppm) for the chemical shift scale. A homogeneous solution is critical for acquiring sharp, well-resolved spectral lines.

-

Data Acquisition: Insert the NMR tube into the spectrometer's probe. Acquire the spectrum according to the instrument's standard operating procedures, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0 ppm.

Synthesis and Chemical Reactivity

The synthesis of this compound and its subsequent chemical transformations are central to its utility in research and development.

Synthetic Pathways

The construction of the this compound core can be approached through several established methods in heterocyclic chemistry. One prominent route involves the Knorr quinoline synthesis, which utilizes 4-bromoaniline as a key starting material.[8] The general workflow involves the condensation of an aniline with a β-ketoester followed by cyclization.

Caption: A generalized synthetic workflow for this compound.

This protocol describes the initial steps toward the quinoline core, adapted from principles of the Knorr synthesis.[8]

-

Anilide Formation: In a round-bottom flask equipped with a reflux condenser, combine 4-bromoaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents). The reaction can be performed neat or in a high-boiling solvent like toluene.

-

Reaction Monitoring: Heat the mixture gently (e.g., 110-130 °C). Monitor the reaction progress by Thin-Layer Chromatography (TLC) to observe the consumption of the starting materials and the formation of the intermediate anilide. Rationale: Careful temperature control is crucial to favor anilide formation over competing side reactions like crotonate formation.[8]

-

Cyclization: Once the anilide formation is complete, cool the reaction mixture. Add a cyclizing agent, such as polyphosphoric acid (PPA) or concentrated sulfuric acid, cautiously.

-

Heating and Workup: Heat the mixture again (temperature depends on the acid used, often >100 °C) until cyclization is complete (monitor by TLC). Cool the reaction to room temperature and carefully pour it onto crushed ice.

-

Isolation: The solid product, 6-bromo-4-methylquinolin-2-ol, will precipitate. Neutralize the acidic solution with a base (e.g., NaOH or NaHCO₃ solution) to ensure complete precipitation.

-

Purification: Collect the crude product by filtration, wash thoroughly with water, and dry. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid). Further chemical steps are required to convert this intermediate to the title compound.

Chemical Reactivity and Derivatization

The true power of this compound in drug discovery lies in its capacity for selective derivatization. The bromine atom is a prime site for introducing molecular diversity via modern cross-coupling chemistry.

Caption: Key cross-coupling reactions for derivatizing this compound.

These reactions—Suzuki, Sonogashira, Buchwald-Hartwig, among others—allow for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds at the 6-position, which is a cornerstone of modern library synthesis for drug screening.

Applications in Drug Discovery and Development

Quinoline derivatives are integral to a wide range of therapeutic agents, exhibiting activities as anticancer, antimalarial, antibacterial, and anti-inflammatory agents. This compound serves as a critical building block for accessing novel compounds within these classes.[9]

-

Scaffold for Kinase Inhibitors: Many small-molecule kinase inhibitors feature a heterocyclic core. The this compound scaffold can be elaborated to target specific kinases involved in cancer cell signaling pathways, such as EGFR, VEGFR-2, or PI3K.[9]

-

Intermediate for Bioactive Molecules: It is a documented reagent used in the synthesis of dibenzenesulfonamide derivatives.[2] Furthermore, analogues of 6-bromo-3-methylquinoline have been investigated as inhibitors of Prostaglandin F2α, a target for preventing preterm birth, highlighting the therapeutic potential of this structural class.[10]

-

Infectious Disease Research: The quinoline core is famous for its role in antimalarial drugs like chloroquine. Research into new quinoline derivatives for infectious diseases is ongoing, and this compound provides a platform for creating novel analogues to combat drug resistance.[8]

Caption: Role of this compound in a typical drug discovery workflow.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential for ensuring personal and environmental safety.

GHS Hazard Classification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][11]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][11]

-

Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[1][11]

-

Specific target organ toxicity, single exposure (Category 3): May cause respiratory irritation.[1][11]

The corresponding signal word is Danger .[1][11]

Safe Handling and Storage Protocols

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles or a face shield, nitrile gloves, and a lab coat.[12][13]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12][14]

-

Handling: Avoid all personal contact, including inhalation and contact with skin and eyes.[15] Do not eat, drink, or smoke when using this product.[12] Wash hands thoroughly after handling.[13]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[12][15] Keep it away from incompatible materials such as strong oxidizing agents.[13]

-

Spill Response: In case of a spill, avoid generating dust.[15] Use dry clean-up procedures and collect the material in a suitable container for disposal.[15]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12][13]

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Wlodarczyk, N., Simenel, C., Delepierre, M., Barale, J.-C., & Janin, Y. L. (2011). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Synthesis, 2011(06), 934-940.

- Chemchart. (n.d.). 6-Bromo-4-methylquinolin-2-ol (89446-19-5).

- Mondal, S., et al. (2025). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. Zeitschrift für Naturforschung C, Ahead of print.

Sources

- 1. This compound | C10H8BrN | CID 12475362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 41037-28-9 [chemicalbook.com]

- 3. 6-Bromo-4-chloro-7-methylquinoline | Sigma-Aldrich [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 6-Bromo-4-methylquinolin-2-ol (89446-19-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 6. This compound(41037-28-9) 1H NMR spectrum [chemicalbook.com]

- 7. 41037-28-9|this compound|BLD Pharm [bldpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Page loading... [wap.guidechem.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to 6-Bromo-4-methylquinoline: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6-bromo-4-methylquinoline, a key heterocyclic building block in medicinal chemistry and materials science. We will delve into its chemical structure, physicochemical properties, and detailed synthetic methodologies. This document is intended to serve as a valuable resource for researchers engaged in organic synthesis and drug discovery, offering both theoretical insights and practical, actionable protocols.

Introduction: The Significance of the Quinoline Scaffold

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1] The strategic introduction of substituents onto the quinoline ring allows for the fine-tuning of a molecule's physicochemical properties and biological profile. This compound, in particular, serves as a versatile intermediate for the synthesis of novel drug candidates, including potential anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The bromine atom at the 6-position provides a reactive handle for various chemical transformations, notably palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments.[1]

Chemical Structure and Physicochemical Properties

This compound possesses a bicyclic aromatic structure with the molecular formula C₁₀H₈BrN.[3] The presence of the bromine atom and the methyl group at positions 6 and 4, respectively, significantly influences its chemical reactivity and biological interactions.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| Molecular Formula | C₁₀H₈BrN | [3][4] |

| Molecular Weight | 222.08 g/mol | [3][5] |

| CAS Number | 41037-28-9 | [3][6] |

| Appearance | White to cream to brown crystals or powder | [4] |

| Melting Point | 92.5-101.5 °C | [4] |

| InChI Key | XBZQSJLYRMZRSZ-UHFFFAOYSA-N | [3][4] |

| SMILES | CC1=CC=NC2=CC=C(Br)C=C12 | [4] |

Safety and Handling: this compound is harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[3] Appropriate personal protective equipment should be worn when handling this compound.

Synthesis of this compound: A Strategic Approach

The synthesis of substituted quinolines can be achieved through several classic named reactions. For this compound, the Combes quinoline synthesis and the Doebner-von Miller reaction are particularly relevant and offer robust pathways.

The Combes Quinoline Synthesis: A Reliable Route

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[7][8] For the synthesis of this compound, this translates to the reaction of 4-bromoaniline with acetylacetone (2,4-pentanedione).

Reaction Mechanism:

The mechanism proceeds through three key stages:

-

Schiff Base Formation: The reaction is initiated by the nucleophilic attack of the aniline on one of the carbonyl groups of the β-diketone, followed by dehydration to form a Schiff base intermediate.

-

Enamine Tautomerization: The Schiff base tautomerizes to the more stable enamine.

-

Acid-Catalyzed Cyclization and Dehydration: The enamine undergoes an intramolecular electrophilic aromatic substitution, followed by dehydration to yield the final quinoline product.[7][9] Concentrated sulfuric acid is a common catalyst for this step.[7]

Caption: The Combes synthesis pathway for this compound.

Experimental Protocol:

-

Materials: 4-bromoaniline, acetylacetone, concentrated sulfuric acid, ethanol, sodium bicarbonate solution, dichloromethane.

-

Step 1: Condensation: In a round-bottom flask, dissolve 4-bromoaniline in ethanol. Add an equimolar amount of acetylacetone to the solution.

-

Step 2: Cyclization: Slowly add concentrated sulfuric acid to the mixture while cooling in an ice bath. The reaction is exothermic. After the addition is complete, heat the mixture at reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Step 3: Work-up and Purification: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 8. The crude product will precipitate out.

-

Step 4: Extraction and Isolation: Extract the product with dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

The Doebner-von Miller Reaction: An Alternative Pathway

The Doebner-von Miller reaction is another powerful method for quinoline synthesis, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound.[10][11] This reaction can be adapted to synthesize this compound using 4-bromoaniline and crotonaldehyde.

Reaction Mechanism:

The mechanism of the Doebner-von Miller reaction is complex and has been a subject of debate.[10] A generally accepted pathway involves:

-

Michael Addition: Nucleophilic 1,4-addition of the aniline to the α,β-unsaturated carbonyl compound.

-

Cyclization and Dehydration: The resulting intermediate undergoes acid-catalyzed cyclization and dehydration.

-

Oxidation: The dihydroquinoline intermediate is then oxidized to the aromatic quinoline. This oxidation can be effected by an external oxidizing agent (like nitrobenzene, often used in the related Skraup synthesis) or by another molecule of the Schiff base acting as a hydrogen acceptor.[8]

Caption: The Doebner-von Miller reaction pathway for this compound.

Experimental Protocol:

-

Materials: 4-bromoaniline, crotonaldehyde, hydrochloric acid, an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene), ethanol.

-

Step 1: Reaction Setup: In a flask equipped with a reflux condenser, combine 4-bromoaniline, concentrated hydrochloric acid, and the oxidizing agent in ethanol.

-

Step 2: Addition of Aldehyde: Slowly add crotonaldehyde to the reaction mixture. The reaction is often exothermic.

-

Step 3: Reflux: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Step 4: Work-up and Purification: Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution). The crude product can be isolated by steam distillation or solvent extraction. Further purification is typically achieved by column chromatography or recrystallization.

Characterization and Analysis

The identity and purity of the synthesized this compound should be confirmed using modern analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure, showing the characteristic peaks for the aromatic protons, the methyl group, and the carbon skeleton.[12][13]

-

Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound and provide information about its fragmentation pattern.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule.

Conclusion and Future Outlook

This compound is a valuable and synthetically accessible building block. The Combes and Doebner-von Miller reactions provide reliable and scalable methods for its preparation. The versatility of the bromine substituent allows for a wide range of subsequent chemical modifications, making this compound a cornerstone for the development of novel compounds with potential applications in medicine and materials science. Further research into the derivatization of this compound is likely to yield new molecules with enhanced biological activities and interesting photophysical properties.

References

- Wikipedia. Combes quinoline synthesis. [Link]

- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

- YouTube. Combes Quinoline Synthesis Mechanism | Organic Chemistry. (2021-08-25). [Link]

- Slideshare.

- Cambridge University Press. Combes Quinoline Synthesis. [Link]

- PubChem. This compound. [Link]

- ResearchGate. On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. (2011). [Link]

- Chemchart. 6-Bromo-4-methylquinolin-2-ol (89446-19-5). [Link]

- Wikipedia. Doebner–Miller reaction. [Link]

- Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [Link]

- ResearchGate. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;...). [Link]

- PrepChem.com. Synthesis of 6-bromo-4-hydroxyquinoline. [Link]

- SynArchive. Doebner-Miller Reaction. [Link]

- ChemWhat. This compound CAS#: 41037-28-9. [Link]

- Semantic Scholar. Doebner-von Miller reaction. [Link]

- YouTube. Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. (2018-07-15). [Link]

- PubMed. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. (2025-09-17). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C10H8BrN | CID 12475362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. H33298.MD [thermofisher.com]

- 5. chemwhat.com [chemwhat.com]

- 6. This compound | 41037-28-9 [chemicalbook.com]

- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 8. iipseries.org [iipseries.org]

- 9. youtube.com [youtube.com]

- 10. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 11. synarchive.com [synarchive.com]

- 12. This compound(41037-28-9) 1H NMR [m.chemicalbook.com]

- 13. 41037-28-9|this compound|BLD Pharm [bldpharm.com]

Introduction: The Strategic Importance of 6-Bromo-4-methylquinoline

An In-depth Technical Guide to the Starting Materials for the Synthesis of 6-Bromo-4-methylquinoline

For the attention of Researchers, Scientists, and Drug Development Professionals, this guide provides a detailed exploration of the foundational starting materials required for the synthesis of this compound, a significant heterocyclic scaffold in medicinal chemistry. This document moves beyond a simple recitation of protocols to offer insights into the strategic selection of precursors, grounded in the mechanistic understanding of classical quinoline syntheses.

The quinoline nucleus is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents. The specific substitution pattern of this compound offers synthetic handles for further functionalization, making it a valuable intermediate. The bromine atom at the 6-position can be readily transformed through various cross-coupling reactions, while the methyl group at the 4-position influences the molecule's electronic properties and steric profile. Understanding the genesis of this molecule from simple, commercially available starting materials is fundamental to its application in research and development.

Core Synthetic Strategies and a Comparative Analysis of Starting Materials

The synthesis of the this compound core is typically achieved through several well-established named reactions. The choice of a specific route often depends on the desired substitution pattern, available laboratory resources, and scalability. In all the primary methods discussed, the bromine atom at the 6-position is introduced via a substituted aniline precursor, namely 4-bromoaniline . The formation of the pyridine ring and the introduction of the 4-methyl group are what differentiate these classical approaches.

A comparative overview of the primary starting materials for the most common synthetic routes is presented below:

| Synthetic Route | Aniline Derivative | Pyridine Ring Precursor(s) | Key Reagents/Catalysts |

| Skraup Synthesis | 4-Bromoaniline | Glycerol | Concentrated Sulfuric Acid, Oxidizing Agent (e.g., Nitrobenzene) |

| Doebner-von Miller | 4-Bromoaniline | α,β-Unsaturated Carbonyl (e.g., Crotonaldehyde) or its precursors (e.g., Acetaldehyde) | Acid Catalyst (e.g., HCl, Lewis Acids) |

| Combes Synthesis | 4-Bromoaniline | β-Diketone (Acetylacetone) | Acid Catalyst (e.g., Sulfuric Acid) |

| Conrad-Limpach-Knorr | 4-Bromoaniline | β-Ketoester (e.g., Ethyl acetoacetate) | Acid or Thermal Cyclization |

| Friedländer Synthesis | 2-Amino-5-bromobenzaldehyde or 2-Amino-5-bromophenyl methyl ketone | Ketone with α-methylene (e.g., Acetone) | Acid or Base Catalyst |

In-Depth Analysis of Synthetic Pathways and Starting Material Selection

The Skraup Synthesis: A Classic Approach

The Skraup synthesis is a robust, albeit often vigorous, method for quinoline formation.[1][2][3] The reaction involves the condensation of an aniline with glycerol in the presence of a strong acid and an oxidizing agent.[1][4]

Starting Materials:

-

4-Bromoaniline: This precursor provides the benzene ring and the nitrogen atom for the final quinoline structure, with the bromine atom pre-positioned to become the 6-bromo substituent.

-

Glycerol: Under the harsh acidic and high-temperature conditions, glycerol dehydrates in situ to form acrolein (propenal), a highly reactive α,β-unsaturated aldehyde.[4][5]

-

Concentrated Sulfuric Acid: Acts as both a dehydrating agent for the glycerol and a catalyst for the cyclization step.[4]

-

Oxidizing Agent (e.g., Nitrobenzene): The initial cyclization product is a dihydroquinoline, which must be oxidized to the aromatic quinoline. Nitrobenzene is a common choice and can also serve as a solvent.[3] Ferrous sulfate is often added to moderate the otherwise violent reaction.[2][3]

Causality Behind Experimental Choices: The in situ generation of acrolein from glycerol is a key feature of this synthesis. While direct use of acrolein is possible, its high reactivity and volatility make the use of glycerol a more practical, albeit hazardous, alternative. The choice of 4-bromoaniline directly dictates the position of the bromo substituent on the final product.

Caption: Skraup Synthesis Workflow

The Doebner-von Miller Reaction: A Versatile Modification

A variation of the Skraup synthesis, the Doebner-von Miller reaction, utilizes pre-formed α,β-unsaturated carbonyl compounds, offering greater control over the substitution pattern of the resulting quinoline.[6][7][8]

Starting Materials:

-

4-Bromoaniline: As with the Skraup synthesis, this provides the substituted benzene ring portion of the quinoline.

-

α,β-Unsaturated Aldehyde or Ketone: To achieve the 4-methyl substitution, crotonaldehyde (but-2-enal) is the ideal choice. Alternatively, the α,β-unsaturated carbonyl can be generated in situ from the aldol condensation of two molecules of acetaldehyde .[7]

-

Acid Catalyst: Lewis acids like tin tetrachloride or Brønsted acids such as hydrochloric acid or p-toluenesulfonic acid are commonly employed.[7][8]

Causality Behind Experimental Choices: The use of a specific α,β-unsaturated carbonyl compound like crotonaldehyde directly installs the desired substituent at the 4-position of the quinoline ring. This offers a more controlled and often milder alternative to the Skraup synthesis. The reaction mechanism is thought to involve a Michael addition of the aniline to the unsaturated carbonyl, followed by cyclization and oxidation.[7]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Quinoline - Wikipedia [en.wikipedia.org]

- 3. Skraup reaction - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 6. scribd.com [scribd.com]

- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 8. synarchive.com [synarchive.com]

A Comprehensive Technical Guide to 6-Bromo-4-methylquinoline: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides an in-depth exploration of 6-Bromo-4-methylquinoline, a key heterocyclic building block in medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document details its synthesis, purification, and comprehensive characterization. Furthermore, it delves into the rationale behind experimental choices and highlights its emerging role in the synthesis of novel therapeutic agents.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are privileged heterocyclic scaffolds, forming the core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities.[1] The strategic introduction of substituents onto the quinoline ring system allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. The presence of a bromine atom at the 6-position, as in this compound, can significantly enhance biological activity and provide a reactive handle for further chemical modifications, making it a valuable intermediate in the synthesis of potential anticancer and antimicrobial agents.[1][2]

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a compound, along with its safety profile, is paramount for its effective and safe use in a research setting.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 41037-28-9 | [3] |

| Molecular Formula | C₁₀H₈BrN | [3] |

| Molecular Weight | 222.08 g/mol | [3] |

| Appearance | White to cream or brown crystals/powder | [4] |

| Melting Point | 94-95 °C | [5] |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and methanol. | General Knowledge |

| Storage | Store in a dark place under an inert atmosphere at room temperature. | [4] |

Safety and Handling: this compound is harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Synthesis of this compound

The construction of the this compound scaffold can be efficiently achieved through classic quinoline synthesis methodologies, most notably the Combes and Doebner-von Miller reactions. These methods offer robust and versatile routes from readily available starting materials.

The Combes Synthesis: A Reliable Approach

The Combes quinoline synthesis involves the acid-catalyzed condensation of an arylamine with a β-diketone.[6] For the synthesis of this compound, 4-bromoaniline serves as the arylamine and acetylacetone is the β-diketone. The acid catalyst, typically concentrated sulfuric acid or polyphosphoric acid (PPA), facilitates the cyclization and subsequent dehydration to form the quinoline ring.[6]

The mechanism of the Combes synthesis proceeds through several key steps:

-

Schiff Base Formation: The reaction initiates with the condensation of 4-bromoaniline and acetylacetone to form a Schiff base intermediate.

-

Enamine Tautomerization: The Schiff base tautomerizes to the more stable enamine.

-

Acid-Catalyzed Cyclization: Protonation of the enamine facilitates an intramolecular electrophilic attack of the aromatic ring onto the carbonyl carbon, leading to cyclization.

-

Dehydration: The resulting intermediate undergoes dehydration to yield the aromatic this compound.

Caption: The reaction workflow of the Combes synthesis.

Materials:

-

4-Bromoaniline

-

Acetylacetone

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add concentrated sulfuric acid to a stirred solution of 4-bromoaniline in a suitable solvent (e.g., ethanol, or neat).

-

Slowly add acetylacetone to the mixture.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

The Doebner-von Miller Reaction: An Alternative Pathway

The Doebner-von Miller reaction provides another effective route to quinolines, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound.[7] For the synthesis of this compound, 4-bromoaniline is reacted with crotonaldehyde, which can be generated in situ from paraldehyde in the presence of an acid catalyst.[8]

The mechanism of the Doebner-von Miller reaction is complex and can proceed through different pathways. A generally accepted mechanism involves:

-

Michael Addition: The reaction starts with a Michael-type addition of 4-bromoaniline to the α,β-unsaturated carbonyl compound (crotonaldehyde).

-

Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed intramolecular cyclization followed by dehydration.

-

Oxidation: The dihydroquinoline intermediate is then oxidized to the final aromatic product, this compound. The oxidizing agent can be an external one or another molecule of the Schiff base intermediate.

Caption: The reaction workflow of the Doebner-von Miller synthesis.

Purification

The crude this compound obtained from either synthesis is typically a dark oil or solid. Purification is essential to obtain a high-purity product suitable for further applications.

Protocol for Column Chromatography:

-

Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).

-

Pack a glass column with the slurry.

-

Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Carefully load the adsorbed product onto the top of the prepared column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate).

-

Collect the fractions and monitor them by TLC.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield pure this compound as a crystalline solid.

Spectroscopic Characterization

Unequivocal characterization of the synthesized this compound is crucial to confirm its identity and purity. A combination of spectroscopic techniques is employed for this purpose.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

-

¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

8.78 (d, J=4.5 Hz, 1H): This doublet corresponds to the proton at the C2 position, adjacent to the nitrogen atom.

-

8.05 (d, J=8.7 Hz, 1H): This doublet is assigned to the proton at the C5 position.

-

7.80 (d, J=2.2 Hz, 1H): This doublet corresponds to the proton at the C7 position.

-

7.65 (dd, J=8.7, 2.2 Hz, 1H): This doublet of doublets is assigned to the proton at the C8 position.

-

7.25 (d, J=4.5 Hz, 1H): This doublet corresponds to the proton at the C3 position.

-

2.65 (s, 3H): This singlet is characteristic of the methyl protons at the C4 position.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Based on the structure and known chemical shifts for similar quinoline derivatives, the following approximate chemical shifts are expected:[9][10]

-

δ (ppm):

-

~150-155: C2 and C8a (quaternary carbon at the ring junction)

-

~148: C4

-

~135: C7

-

~130: C5

-

~125-130: C4a and C6 (quaternary carbons)

-

~122: C3

-

~120: C8

-

~19: C of the methyl group

-

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion Peak (M⁺): An intense molecular ion peak should be observed at m/z 221 and 223 in an approximate 1:1 ratio, which is characteristic of the presence of one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

-

Key Fragmentation Patterns: Fragmentation may involve the loss of a hydrogen atom, a methyl radical, or the bromine atom. The fragmentation of the quinoline ring can also lead to characteristic smaller fragments.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

-

Characteristic Absorptions (cm⁻¹):

-

~3050-3100: C-H stretching of the aromatic ring.

-

~2920-2980: C-H stretching of the methyl group.

-

~1600, 1500, 1450: C=C and C=N stretching vibrations of the quinoline ring.

-

~800-900: C-H out-of-plane bending of the aromatic protons.

-

~500-600: C-Br stretching.

-

Applications in Drug Development

This compound is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The bromine atom at the 6-position is particularly useful as it can be readily displaced or used in cross-coupling reactions to introduce a variety of substituents.

Precursor for Bioactive Molecules

Research has shown that quinoline derivatives possess a wide range of biological activities, including:

-

Anticancer Activity: The quinoline scaffold is found in several anticancer agents. The introduction of various functional groups can lead to compounds that induce apoptosis, inhibit cell migration, or cause cell cycle arrest.[1][2]

-

Antimicrobial Activity: Quinolone derivatives are well-known for their antibacterial properties, often targeting bacterial DNA gyrase and topoisomerase IV.[1] The substitution pattern on the quinoline ring is critical for determining the spectrum and potency of their antimicrobial activity.

Role in the Synthesis of Kinase Inhibitors

This compound can serve as a key intermediate in the synthesis of kinase inhibitors, a class of targeted cancer therapeutics. For example, it is a precursor for the synthesis of 6-bromo-4-chloroquinoline, which can be further functionalized to create potent inhibitors of various kinases.[11]

Caption: Role of this compound in drug discovery.

Conclusion

This compound is a valuable and versatile heterocyclic compound with significant potential in the field of drug discovery. Its synthesis via established methods like the Combes and Doebner-von Miller reactions is well-understood and provides a reliable source of this important intermediate. The comprehensive spectroscopic characterization outlined in this guide ensures the identity and purity of the synthesized compound. The strategic placement of the bromine atom and the methyl group on the quinoline scaffold makes it an attractive starting material for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. This guide serves as a foundational resource for researchers aiming to leverage the chemical potential of this compound in their drug development programs.

References

- Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2017). Synthesis of 6-bromo-4-iodoquinoline. In 4th International Conference on Materials Engineering, Manufacturing Technology and Control (MEMTC 2017).

- NIST. (n.d.). Quinoline, 6-bromo-. NIST Mass Spec Data Center.

- Karakas, D., et al. (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology, 33(1), e22260. [Link]

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- American Chemical Society. (2026). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. The Journal of Organic Chemistry.

- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

- Wikipedia. (n.d.). Doebner–Miller reaction.

- Scribd. (n.d.). Synthesis of a Quinolone Derivative.

- Wikipedia. (n.d.). Combes quinoline synthesis.

- National Institutes of Health. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.

- Cambridge University Press. (n.d.). Combes Quinoline Synthesis.

- SynArchive. (n.d.). Doebner-Miller Reaction.

- ResearchGate. (2025). Biological Activities of Quinoline Derivatives.

- Ascendex Scientific. (n.d.). This compound.

- ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline.

- ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction ?.

- Google Patents. (n.d.). CN105837503A - Preparation method for 6-bromine quinoline.

- YouTube. (2024). Combe's synthesis of quinoline || detailed mechanism.

- PubChem. (n.d.). 4-Methylquinoline. National Center for Biotechnology Information.

- ResearchGate. (2011). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one.

- Doc Brown's Chemistry. (n.d.). database mass spectrometry INDEX of mass spectra of organic compounds.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C10H8BrN | CID 12475362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 41037-28-9|this compound|BLD Pharm [bldpharm.com]

- 5. This compound – Ascendex Scientific, LLC [ascendexllc.com]

- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 6-Methylquinoline(91-62-3) 13C NMR spectrum [chemicalbook.com]

- 10. 4-methylquinoline(491-35-0) 13C NMR spectrum [chemicalbook.com]

- 11. atlantis-press.com [atlantis-press.com]

6-Bromo-4-methylquinoline molecular weight and formula

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-4-methylquinoline, a key heterocyclic building block in organic synthesis and medicinal chemistry. This document details its fundamental physicochemical properties, outlines established synthetic protocols with mechanistic insights, explores its significant applications in research and development, and describes standard analytical techniques for its characterization. Designed for researchers, scientists, and professionals in drug development, this guide consolidates critical information to facilitate the effective use of this versatile compound.

Introduction

Quinoline and its derivatives are a cornerstone in heterocyclic chemistry, forming the structural core of numerous biologically active compounds and functional materials. Among these, this compound stands out as a valuable intermediate. The strategic placement of the bromine atom at the 6-position and the methyl group at the 4-position offers distinct electronic properties and provides reactive handles for further molecular elaboration. This unique substitution pattern makes it a sought-after precursor for the synthesis of novel therapeutic agents, agrochemicals, and specialized dyes. This guide aims to provide a detailed technical resource on its properties, synthesis, and applications, grounded in established scientific literature.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective application in research and synthesis. This section summarizes the key identifiers and characteristics of this compound.

Molecular Identity and Structure

The fundamental identity of this compound is defined by its molecular formula and weight.

| Identifier | Value | Source |

| Molecular Formula | C₁₀H₈BrN | [1][2][3] |

| Molecular Weight | 222.08 g/mol | [1][3][4] |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 41037-28-9 | [1][2][3] |

| Canonical SMILES | CC1=CC=NC2=CC=C(Br)C=C12 | [2] |

| InChI Key | XBZQSJLYRMZRSZ-UHFFFAOYSA-N | [1][2] |

Physical and Chemical Characteristics

The compound's physical state, solubility, and stability are critical for handling, storage, and reaction setup.

| Property | Value | Source |

| Appearance | White to cream to brown crystals or powder | [2] |

| Melting Point | 92.5-101.5 °C | [2] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [5] |

| Sensitivity | Air & Light Sensitive | [4] |

Safety and Hazard Information

This compound is associated with specific health hazards that necessitate careful handling.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H318 | Causes serious eye damage |

| H335 | May cause respiratory irritation |

GHS pictograms and precautionary statements can be found on supplier safety data sheets (SDS).[1]

Synthesis of this compound

The synthesis of quinoline derivatives often relies on well-established named reactions. The preparation of this compound and its close analogs typically involves cyclization reactions starting from substituted anilines.

Knorr Quinoline Synthesis

A relevant and widely used method for synthesizing quinolin-2-ones, which can be precursors to compounds like this compound, is the Knorr Quinoline Synthesis. This involves the condensation of a β-ketoester with an aniline.[6]

The synthesis of a related precursor, 6-bromo-2-chloro-4-methylquinoline, starts from 4-bromoaniline and involves a condensation reaction followed by cyclization.[6] A general approach adapted for this compound would involve the reaction of 4-bromoaniline with a suitable β-diketo compound followed by a cyclization step.

General Synthetic Workflow

A plausible synthetic route involves a multi-step process starting from commercially available 4-bromoaniline.

Caption: Generalized synthetic pathway for quinoline derivatives.

Detailed Experimental Protocol (Adapted from related syntheses)

The following is an illustrative protocol for the synthesis of a key intermediate, 6-bromo-4-chloroquinoline, which can be further modified to yield the target compound. This protocol is adapted from the synthesis of 6-bromo-4-iodoquinoline.[7]

-

Step 1: Synthesis of 6-bromoquinolin-4-ol. This step typically involves the cyclization of an intermediate formed from 4-bromoaniline and a malonic acid derivative (like Meldrum's acid) by heating in a high-boiling solvent such as diphenyl ether.[7][8]

-

Step 2: Chlorination. To 6-bromoquinolin-4-ol (1 equivalent), add phosphorus oxychloride (POCl₃) dropwise, followed by a catalytic amount of DMF. The mixture is refluxed for 3 hours at 110°C.[7]

-

Work-up. After cooling, the excess POCl₃ is removed under reduced pressure. The remaining residue is carefully poured into ice water and stirred. The solution's pH is adjusted to 5-6 with a saturated sodium bicarbonate solution.[7]

-

Extraction and Purification. The aqueous solution is extracted with dichloromethane. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude 6-bromo-4-chloroquinoline product.[7]

-

Step 3: Conversion to this compound. The resulting 6-bromo-4-chloroquinoline can then be subjected to reactions such as cross-coupling with a methylating agent or other multi-step transformations to install the methyl group at the 4-position.

Causality: The use of POCl₃ in Step 2 is a standard and effective method for converting the hydroxyl group of the quinolinol into a chloro group, which is a better leaving group for subsequent nucleophilic substitution or cross-coupling reactions.

Applications in Research and Development

This compound and its derivatives are of significant interest in several areas of chemical and pharmaceutical research.

Medicinal Chemistry

The quinoline scaffold is a well-known "privileged structure" in medicinal chemistry. The bromo- and methyl-substituents on this scaffold can be used to modulate the pharmacological properties of a molecule.

-

Antimicrobial Agents: The 4-aminoquinoline core is crucial for the activity of antimalarial drugs like chloroquine.[9] this compound serves as a precursor to synthesize novel analogs to combat drug-resistant strains of pathogens.[9]

-

Kinase Inhibitors: Many kinase inhibitors feature a quinoline or quinazoline core. The 6-bromo position provides a site for diversification via cross-coupling reactions to generate libraries of potential inhibitors for oncology research.

-

Other Therapeutic Areas: Derivatives have been investigated as Prostaglandin F2α inhibitors, potentially useful for preventing preterm labor.[10][11]

Organic Synthesis

As a functionalized heterocycle, this compound is a versatile intermediate.

-

Cross-Coupling Reactions: The C-Br bond at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents to build molecular complexity.

-

Reagent Synthesis: It is used as a reagent in the synthesis of more complex molecules, such as dibenzenesulfonamide derivatives.[12]

Caption: Key application areas for this compound.

Analytical Characterization

Confirmation of the identity and purity of this compound is typically achieved through a combination of spectroscopic and chromatographic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the hydrogen and carbon atoms.

-

Mass Spectrometry (MS): Provides the exact molecular weight and fragmentation pattern, confirming the elemental composition.

-

Gas Chromatography (GC): Used to assess the purity of the compound, with typical assays being ≥95.0%.[2]

-

Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule.

Conclusion

This compound is a foundational building block in modern organic and medicinal chemistry. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity make it an invaluable tool for researchers. The ability to leverage both the quinoline core and the bromo-substituent for further chemical modification ensures its continued relevance in the development of novel pharmaceuticals and advanced materials. This guide has provided a consolidated resource to support and inform the scientific community in the effective application of this important chemical entity.

References

- This compound | C10H8BrN | CID 12475362. PubChem. [Link]

- This compound - CAS:41037-28-9. Sunway Pharm Ltd. [Link]

- This compound CAS#: 41037-28-9.

- On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one.

- Synthesis of 6-Bromoquinoline. Scribd. [Link]

- Synthesis of 6-bromo-4-iodoquinoline.

- Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors.

- Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. PubMed. [Link]

Sources

- 1. This compound | C10H8BrN | CID 12475362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. H33298.MD [thermofisher.com]

- 3. This compound - CAS:41037-28-9 - Sunway Pharm Ltd [3wpharm.com]

- 4. chemwhat.com [chemwhat.com]

- 5. 41037-28-9|this compound|BLD Pharm [bldpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. atlantis-press.com [atlantis-press.com]

- 8. scribd.com [scribd.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound | 41037-28-9 [chemicalbook.com]

Introduction: The Quinoline Scaffold and the Imperative of Solubility

An In-Depth Technical Guide to the Solubility of 6-Bromo-4-methylquinoline in Organic Solvents

In the landscape of medicinal chemistry and drug development, the quinoline ring system stands as a privileged scaffold. Its derivatives are integral to a wide array of therapeutic agents, demonstrating efficacy as antimalarial, anticancer, antiseptic, and antiviral compounds.[1][2] this compound, a specific derivative, serves as a crucial building block in the synthesis of more complex, bioactive molecules.[3] However, the successful transition of such a compound from a laboratory reagent to a viable drug candidate or synthetic precursor is fundamentally governed by its physicochemical properties, chief among them being solubility.

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that dictates its behavior in nearly every stage of the development pipeline.[4] It influences reaction kinetics during synthesis, dictates the choice of solvents for purification and crystallization, and critically impacts bioavailability and formulation strategies for final dosage forms.[2][5] A compound with poor solubility can present significant challenges, leading to suboptimal absorption and reduced efficacy.[5]

This guide provides a comprehensive technical overview of the solubility of this compound. We will delve into its core physicochemical properties, explore its expected solubility profile based on data from a closely related analogue, detail the key factors that influence its dissolution, and provide a robust, standardized protocol for its experimental determination.

Core Physicochemical Properties of this compound

Understanding a molecule's intrinsic properties is the first step in predicting its solubility behavior. The structure, molecular weight, and melting point all provide clues to the intermolecular forces that must be overcome by a solvent for dissolution to occur.

This compound is a heterocyclic aromatic compound.[4] The quinoline core contains a basic nitrogen atom, making the molecule's properties, including solubility, potentially dependent on pH.[1][6] The presence of a bromine atom at the 6-position increases the molecule's molecular weight and polarizability, while the methyl group at the 4-position adds a small lipophilic character.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrN | [7][8] |

| Molecular Weight | 222.08 g/mol | [7][8] |

| IUPAC Name | This compound | [8] |

| Melting Point | 94-95 °C | [7] |

| Canonical SMILES | CC1=C2C=C(C=CC2=NC=C1)Br | [8] |

Understanding Solubility: Theoretical Framework

The principle of "like dissolves like" is the cornerstone of solubility prediction. This means that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.

Caption: Predicted solubility based on solute-solvent interactions.

-

Polarity : this compound can be classified as a moderately polar molecule. The nitrogen atom in the quinoline ring and the carbon-bromine bond introduce polarity.

-

Hydrogen Bonding : The nitrogen atom can act as a hydrogen bond acceptor, allowing it to interact with protic solvents like alcohols. However, it lacks a hydrogen bond donor site, which limits its solubility in highly cohesive hydrogen-bonding solvents like water.

-

Van der Waals Forces : The planar aromatic ring system allows for significant van der Waals and π-π stacking interactions, which are favorable in aromatic solvents like toluene.

Therefore, we can predict that this compound will exhibit favorable solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and aromatic solvents (e.g., toluene), moderate solubility in alcohols, and low solubility in water.

Solubility Profile: An Analog-Based Approach

The equilibrium solubility of 6-Bromo-2-methylquinoline was determined across a range of temperatures in ten different organic solvents using the isothermal method.[9] The data clearly demonstrates the principles outlined in the theoretical framework.

Table 2: Molar Fraction Solubility (x₁) of 6-Bromo-2-methylquinoline in Various Solvents [9]

| Solvent | Polarity Class | x₁ at 298.15 K (25 °C) | x₁ at 323.15 K (50 °C) |

| Toluene | Aromatic | 1.838 x 10⁻² | 3.318 x 10⁻² |

| Ethyl Acetate | Polar Aprotic | 1.631 x 10⁻² | 2.991 x 10⁻² |

| Acetone | Polar Aprotic | 1.545 x 10⁻² | 2.764 x 10⁻² |

| Acetonitrile | Polar Aprotic | 1.488 x 10⁻² | 2.528 x 10⁻² |

| DMF | Polar Aprotic | 1.341 x 10⁻² | 2.220 x 10⁻² |

| n-Propanol | Polar Protic | 4.672 x 10⁻³ | 9.141 x 10⁻³ |

| Isopropanol | Polar Protic | 4.144 x 10⁻³ | 8.123 x 10⁻³ |

| Ethanol | Polar Protic | 1.931 x 10⁻³ | 3.896 x 10⁻³ |

| Methanol | Polar Protic | 4.764 x 10⁻⁴ | 9.981 x 10⁻⁴ |

| Water | Polar Protic | 1.258 x 10⁻⁵ | 2.888 x 10⁻⁵ |

Analysis of Analog Data:

-

Highest Solubility : The highest solubility was observed in toluene, followed closely by polar aprotic solvents like ethyl acetate and acetone.[9] This confirms that van der Waals forces and dipole-dipole interactions are the dominant favorable interactions for dissolution.

-

Moderate Solubility : Solubility in protic solvents (alcohols) is significantly lower.[9] This is because the energy required to break the strong hydrogen-bonding network of the alcohol solvent is not fully compensated by the solute-solvent interactions, which are limited to the quinoline nitrogen acting as a hydrogen bond acceptor.

-

Lowest Solubility : As expected, the compound is practically insoluble in water.[9]

-

Temperature Dependence : For all tested solvents, the solubility of 6-Bromo-2-methylquinoline increases with increasing temperature.[9] This indicates that the dissolution process is endothermic, which is typical for most solid organic compounds.[5]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

For researchers requiring precise solubility data in a specific solvent system, the gold standard is the saturation shake-flask method.[4][10][11] This thermodynamic equilibrium method provides the most accurate and reliable measure of a compound's intrinsic solubility.

Caption: Standard workflow for the Shake-Flask solubility assay.

Materials and Equipment:

-

This compound (solid, pure)

-

Solvent of interest (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable quantitative analysis equipment.

Step-by-Step Methodology:

-

Sample Preparation : Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.[4]

-

Equilibration : Seal the vials securely and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period, typically 24 to 48 hours, to ensure that thermodynamic equilibrium between the dissolved and undissolved solute is reached.[4][10]

-

Phase Separation : After the equilibration period, remove the vials and let them stand undisturbed for at least one hour to allow the excess solid to settle. To ensure complete separation, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).[4]

-

Sample Collection and Filtration : Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial.[4] This step is critical to remove any microscopic solid particles that could otherwise lead to an overestimation of solubility.

-

Quantification : Prepare a series of dilutions of the filtered saturated solution using fresh solvent. Analyze the concentration of this compound in these diluted samples using a pre-validated analytical method, such as HPLC-UV. Calculate the concentration in the original saturated solution based on the dilution factor.

Conclusion

This compound is a moderately polar compound whose solubility is dictated by a balance of dipole-dipole, π-π stacking, and hydrogen bonding interactions. Based on robust data from its close structural isomer, it is predicted to be highly soluble in aromatic and polar aprotic solvents such as toluene, ethyl acetate, and acetone. Its solubility is significantly lower in polar protic solvents like alcohols and is negligible in water. The dissolution process is endothermic, with solubility increasing as temperature rises. For researchers and drug development professionals, this predictive profile allows for the rational selection of solvents for synthesis, purification, and early-stage formulation. For definitive data, the provided shake-flask protocol offers a reliable, gold-standard method for determining the thermodynamic solubility in any solvent system of interest.

References

- Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech.

- ChemWhat. (n.d.). This compound CAS#: 41037-28-9.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Semantic Scholar.

- BenchChem. (2025). Technical Guide on the Physicochemical Properties of 4-Amino-6-bromoquinoline.

- ChemicalBook. (2025). This compound.

- Semantic Scholar. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.

- Journal of Chemical & Engineering Data. (2023). Study on 6-Bromo-2-methylquinoline in Ten Monosolvents and Four Binary Blends at 278.15–323.

- IIP Series. (n.d.). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview.